molecular formula C9H18ClN B1430445 7-Methyl-2-azaspiro[4.4]nonane hydrochloride CAS No. 1461706-11-5

7-Methyl-2-azaspiro[4.4]nonane hydrochloride

Cat. No.: B1430445
CAS No.: 1461706-11-5
M. Wt: 175.7 g/mol
InChI Key: TWEFOWSSWXDSMK-UHFFFAOYSA-N
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Description

“7-Methyl-2-azaspiro[4.4]nonane hydrochloride” is a chemical compound with the CAS Number: 1461706-11-5 . It has a molecular weight of 175.7 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 7-methyl-2-azaspiro [4.4]nonane hydrochloride . The InChI Code is 1S/C9H17N.ClH/c1-8-2-3-9 (6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Physicochemical Properties

A range of studies have focused on synthesizing and exploring the physicochemical properties of compounds structurally related to 7-Methyl-2-azaspiro[4.4]nonane hydrochloride. For instance, Kamiński et al. (2008) and Obniska et al. (2005) reported on the synthesis and physicochemical properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, highlighting their significant anticonvulsant properties (Kamiński et al., 2008) (Obniska et al., 2005).

Anticonvulsant Properties

A notable application of derivatives of this compound is in the field of anticonvulsant therapy. Research by Kamiński et al. (2006) and Obniska et al. (2006) demonstrated the anticonvulsant properties of various N-phenylamino derivatives, pointing out how modifications in chemical structure influence their efficacy (Kamiński et al., 2006) (Obniska et al., 2006).

Structural Analysis and Synthesis Techniques

The structural analysis and advanced synthesis techniques of compounds related to this compound have been a subject of interest. For example, Huynh et al. (2017) discussed the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating innovative approaches in chemical synthesis (Huynh et al., 2017).

Potential in Drug Discovery

Research also suggests potential applications in drug discovery, where these compounds serve as scaffolds. Wipf et al. (2004) highlighted the diversity-oriented synthesis of azaspirocycles, including structures similar to this compound, as relevant for drug discovery (Wipf et al., 2004).

Properties

IUPAC Name

8-methyl-2-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFOWSSWXDSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
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7-Methyl-2-azaspiro[4.4]nonane hydrochloride
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7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 4
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 5
7-Methyl-2-azaspiro[4.4]nonane hydrochloride
Reactant of Route 6
7-Methyl-2-azaspiro[4.4]nonane hydrochloride

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